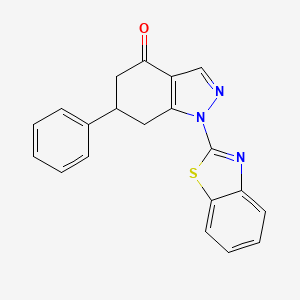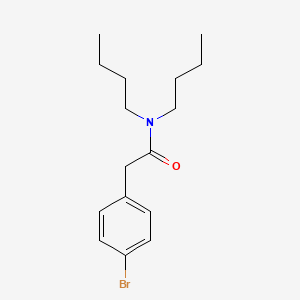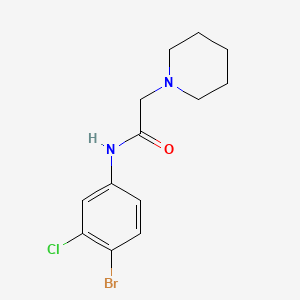![molecular formula C18H22N2O4S B4725682 5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4725682.png)
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide
描述
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide, also known as MS-275 or entinostat, is a potent inhibitor of histone deacetylase (HDAC). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In
作用机制
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene transcription. This compound selectively targets class I HDACs, including HDAC1, HDAC2, and HDAC3, which are overexpressed in many cancers and neurodegenerative diseases. The upregulation of tumor suppressor genes and the downregulation of oncogenes by this compound contribute to its anti-cancer effects. In neurodegenerative diseases, this compound modulates the expression of genes involved in synaptic plasticity, neuroprotection, and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression, protein synthesis, and cellular signaling pathways in various cell types. This compound increases the acetylation of histones and non-histone proteins, including transcription factors, chaperones, and cytoskeletal proteins. This compound also alters the activity of kinases, phosphatases, and proteases involved in cell cycle regulation, apoptosis, and DNA repair. This compound has been shown to inhibit angiogenesis, invasion, and metastasis in cancer cells, as well as to promote neurite outgrowth and synaptogenesis in neurons.
实验室实验的优点和局限性
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also commercially available and can be easily synthesized in the laboratory. However, this compound has some limitations, including its potential toxicity, off-target effects, and lack of specificity for different HDAC isoforms. This compound can also induce epigenetic changes that may affect gene expression in unintended ways. Therefore, careful experimental design and appropriate controls are necessary when using this compound in laboratory experiments.
未来方向
For 5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide research include:
1. Optimization of the dosing regimen and administration route for maximum efficacy and minimum toxicity.
2. Identification of biomarkers for patient selection and treatment monitoring.
3. Combination therapy with other anti-cancer or neuroprotective agents to enhance efficacy and reduce resistance.
4. Development of novel HDAC inhibitors with improved selectivity and pharmacokinetics.
5. Investigation of the role of this compound in other diseases, such as autoimmune disorders and viral infections.
Conclusion:
This compound is a potent HDAC inhibitor with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. This compound exerts its pharmacological effects by altering gene expression, protein synthesis, and cellular signaling pathways. This compound has several advantages as a research tool, but also has limitations that need to be addressed. Future research on this compound will provide important insights into its mechanism of action, efficacy, and safety, and may lead to the development of novel therapies for various diseases.
科学研究应用
5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, lung, and colon cancer. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia.
属性
IUPAC Name |
5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-3-11-20(12-13)25(22,23)16-8-6-15(7-9-16)19-18(21)17-10-5-14(2)24-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMTCBHUDMTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)
![1-(4-fluorophenyl)-4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4725612.png)
![(2-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4725621.png)
![3-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4725622.png)
![1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4725628.png)
![3,4-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4725651.png)
![N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4725656.png)



![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4725689.png)

![{3-[(4-fluorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride](/img/structure/B4725707.png)